![molecular formula C24H21N5O4S B11667151 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667151.png)

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Descripción

N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound 4f) is a synthetic hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety.

Key spectral data for Compound 4f include:

The 3,4-dihydroxyphenyl (catechol) group is critical for hydrogen bonding and redox activity, while the 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability.

Propiedades

Fórmula molecular |

C24H21N5O4S |

|---|---|

Peso molecular |

475.5 g/mol |

Nombre IUPAC |

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H21N5O4S/c1-33-19-10-8-17(9-11-19)23-27-28-24(29(23)18-5-3-2-4-6-18)34-15-22(32)26-25-14-16-7-12-20(30)21(31)13-16/h2-14,30-31H,15H2,1H3,(H,26,32)/b25-14+ |

Clave InChI |

LKFJOPYENSATSM-AFUMVMLFSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)O |

SMILES canónico |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N'-[(E)-(3,4-dihidroxi fenil) metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanyl}acetohidrazida típicamente implica un proceso de múltiples pasos. El paso inicial a menudo incluye la formación del anillo de triazol a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, control de temperatura y técnicas de purificación como la recristalización o la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

N'-[(E)-(3,4-dihidroxi fenil) metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanyl}acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo dihidroxi fenil puede oxidarse para formar quinonas.

Reducción: El compuesto puede reducirse para modificar el anillo de triazol u otros grupos funcionales.

Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden ocurrir en los anillos de fenilo o en el anillo de triazol.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y disolventes como etanol o dimetilsulfóxido .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo dihidroxi fenil puede producir quinonas, mientras que la reducción del anillo de triazol puede producir diversos derivados de triazol reducidos .

Aplicaciones Científicas De Investigación

N'-[(E)-(3,4-dihidroxi fenil) metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanyl}acetohidrazida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.

Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.

Mecanismo De Acción

El mecanismo de acción de N'-[(E)-(3,4-dihidroxi fenil) metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanyl}acetohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad enzimática al unirse al sitio activo o alterar la función del receptor al interactuar con los sitios de unión .

Comparación Con Compuestos Similares

Key Observations :

Antioxidant Potential

- Compound 4f’s catechol group aligns with verproside (), a known antioxidant with similar NMR spectral patterns for phenylpropanoid derivatives. The dihydroxy configuration enhances radical neutralization via electron donation .

Enzyme Inhibition

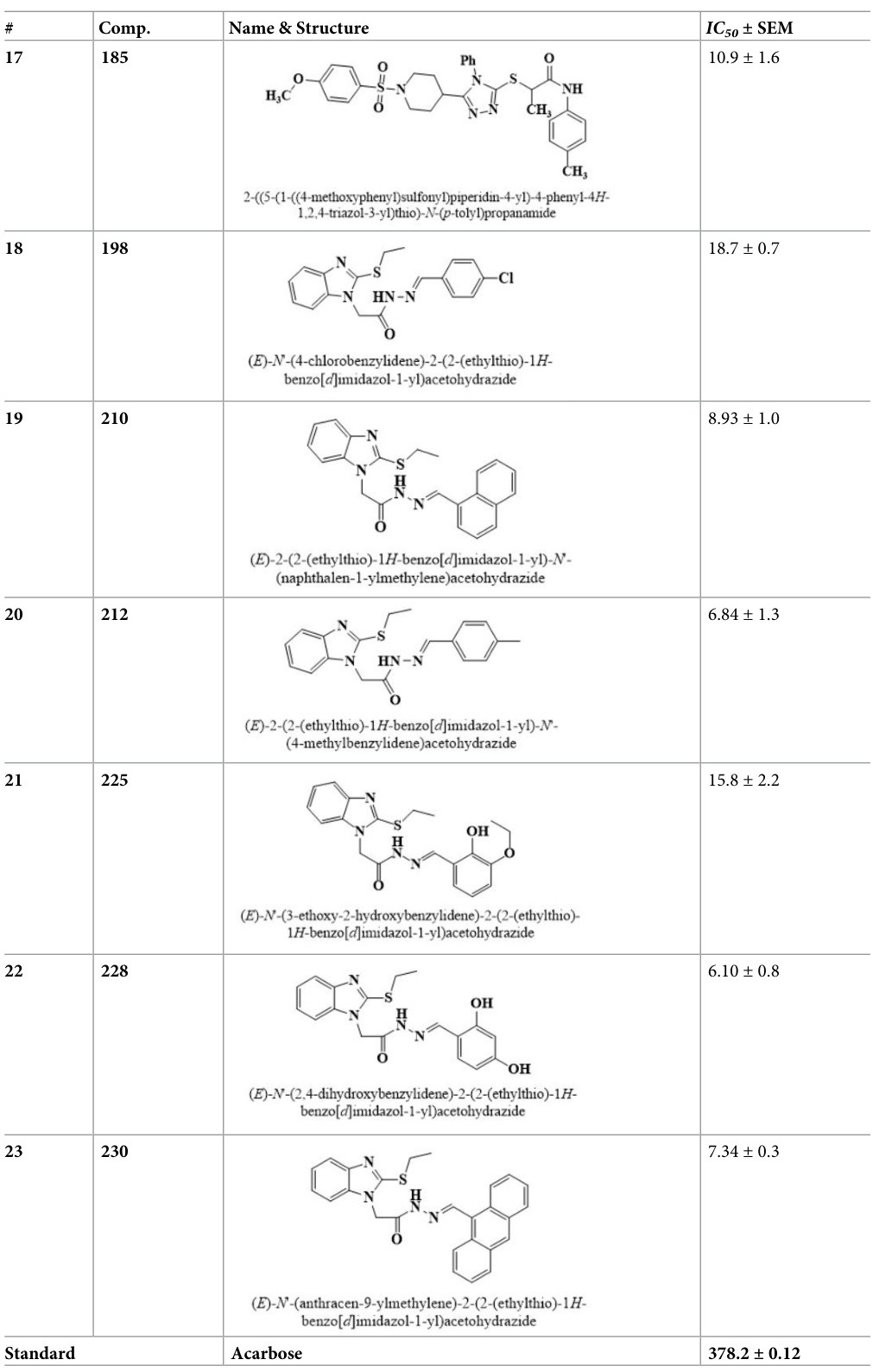

- Compound 228 (IC₅₀ = 6.10 µM) and Compound 212 (IC₅₀ = 6.84 µM) in demonstrate that dihydroxy/methylbenzylidene groups paired with heterocyclic cores are potent α-glucosidase inhibitors. Compound 4f’s structural similarity suggests comparable or superior activity, though experimental validation is needed .

Computational and Mechanistic Insights

- Similarity Metrics : Tanimoto and Dice scores () can quantify structural resemblance between Compound 4f and active inhibitors (e.g., Compound 228). High similarity would predict shared biological targets .

- QSAR Models : highlights that the catechol group’s Hammett constant (σ) and hydrophobicity (log P) are critical variables for antioxidant QSAR models .

Actividad Biológica

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antioxidant, and antimicrobial effects, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following molecular formula: C24H21N5O4S, with a molecular weight of 475.53 g/mol. Its structure features a hydrazide linkage and incorporates a triazole moiety known for enhancing biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Alam et al. (2020) |

| MDA-MB-231 (Breast) | 15.0 | Hosseinzadeh et al. (2013) |

| SK-MEL-2 (Skin) | 8.0 | ResearchGate Study |

The compound exhibits significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antioxidant Activity

The antioxidant properties of N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide were evaluated using the DPPH radical scavenging assay. The results are summarized in the following table:

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| N'-[(E)-(3,4-dihydroxyphenyl)methylidene] | 85% | PMC7412228 |

| Ascorbic Acid | 80% | PMC7412228 |

The compound demonstrated superior antioxidant activity compared to ascorbic acid, suggesting its potential application in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | ResearchGate Study |

| Escherichia coli | 64 µg/mL | ResearchGate Study |

These findings indicate that N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide possesses significant antimicrobial activity, which could be beneficial in treating bacterial infections.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways leading to cancer cell death.

- Antioxidant Mechanism : The presence of hydroxyl groups enhances free radical scavenging capabilities.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents to evaluate synergistic effects on cancer cell lines. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting that this compound could serve as an adjuvant in cancer treatment protocols.

Q & A

Q. What are the standard synthesis protocols for this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or DMF .

- Step 2 : Condensation of the triazole-thiol intermediate with a substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) in acidic conditions to form the hydrazone linkage .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while IR and ¹H/¹³C NMR confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in IR, hydrazone proton at δ 8.2–8.5 ppm in ¹H NMR) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹ for sulfanyl, C=O at ~1680 cm⁻¹ for hydrazide) .

- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–7.8 ppm for triazole-phenyl groups) and confirms stereochemistry of the hydrazone E-isomer (sharp singlet for CH=N proton) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

Q. What functional groups dictate its reactivity and stability?

- Triazole ring : Participates in π-π stacking and hydrogen bonding, influencing solubility and biological interactions .

- Hydrazone group (C=N-NH) : Prone to hydrolysis under strong acidic/basic conditions; stability is pH-dependent .

- Sulfanyl (S-H) and dihydroxyphenyl groups : Enhance redox activity (e.g., antioxidant potential) and metal coordination .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

- Case example : Discrepancies in ¹H NMR integration ratios may arise from tautomerism (e.g., triazole ring proton shifts). Use variable-temperature NMR to stabilize conformers or employ 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Contradictory mass spectra : Confirm ionization efficiency (e.g., MALDI-TOF vs. ESI-MS) and rule out adduct formation by adjusting matrix/solvent conditions .

Q. What computational methods predict its biological interactions and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 enzyme). The dihydroxyphenyl group shows strong hydrogen bonding with catalytic residues .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Arg120 in thrombin for anticoagulant activity) .

- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. ethanol), temperature (60–100°C), and catalyst (e.g., p-TsOH vs. acetic acid) to maximize yield .

- SAR studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate electron density and enhance antimicrobial potency .

- In vitro assays : Screen derivatives for IC₅₀ values against cancer cell lines (e.g., MTT assay on HeLa cells) and compare with parent compound .

Methodological Notes

- Contradiction analysis : Cross-validate spectral data with synthetic replicates and control reactions (e.g., omit aldehyde in condensation step to confirm hydrazone formation) .

- Biological testing : For anticoagulant studies, use tail bleeding time assays in murine models (e.g., compare latency with heparin controls) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.